molecular formula C10H12N6OS2 B2871052 2-((4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 868221-10-7

2-((4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2871052
CAS No.: 868221-10-7
M. Wt: 296.37
InChI Key: BISCBODYZDNDFV-UHFFFAOYSA-N
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Description

2-((4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole and imidazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is likely that the compound interacts with its targets through the formation of hydrogen bonds, which is a common interaction mode for heterocyclic compounds . This interaction can lead to changes in the conformation or activity of the target proteins, thereby affecting their function.

Biochemical Pathways

Pyrimidine derivatives have been known to play significant roles in various biological processes . For instance, they are essential components of nucleic acids and are involved in the synthesis of DNA and RNA .

Pharmacokinetics

The presence of nitrogen-containing heterocyclic rings, like the 1,2,4-triazole ring, in the compound’s structure can improve its pharmacokinetic properties . These structures are capable of forming hydrogen bonds with different targets, leading to the improvement of the compound’s pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Various internal and external factors, including genetics, viruses, drugs, diet, and smoking, can influence the action and efficacy of heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the reaction of 4-methyl-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazole with chloroacetamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) with a base like sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
  • 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

The unique combination of triazole and pyrimidine rings in 2-((4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials with specific functionalities .

Properties

IUPAC Name

2-[[4-methyl-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6OS2/c1-16-8(6-18-9-12-3-2-4-13-9)14-15-10(16)19-5-7(11)17/h2-4H,5-6H2,1H3,(H2,11,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISCBODYZDNDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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